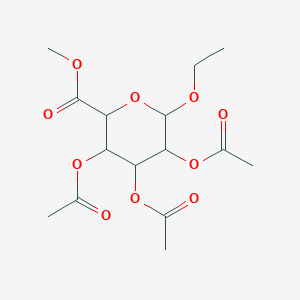

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester

Descripción

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a chemically modified glucuronic acid derivative. Its structure features a beta-D-glucuronide backbone with three acetyl groups protecting the hydroxyl positions at C-2, C-3, and C-4, along with an ethyl ester at the uronic acid carboxyl group and a methyl ester at the anomeric position. This compound is primarily used as a synthetic intermediate in the preparation of glucuronide conjugates for drug metabolism studies or analytical reference standards. The acetyl groups enhance stability during synthesis, while the ester moieties influence solubility and enzymatic hydrolysis rates .

Propiedades

Fórmula molecular |

C15H22O10 |

|---|---|

Peso molecular |

362.33 g/mol |

Nombre IUPAC |

methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |

Clave InChI |

CWYBDXQVVNLNJG-UHFFFAOYSA-N |

SMILES canónico |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo generalmente implica la acetilación del éster metílico del β-D-glucurónido. Un método común consiste en disolver el éster metílico del 1,2,3,4-tetra-O-acetil-D-glucurónido en un solvente adecuado como cloroformo o metanol, seguido de la adición de agentes etiladores bajo condiciones controladas de temperatura .

Métodos de producción industrial

La producción industrial de este compuesto a menudo implica reacciones de acetilación a gran escala que utilizan reactores automatizados para garantizar la coherencia y la pureza. Las condiciones de reacción se optimizan para mantener una temperatura y un pH estables, lo que garantiza un alto rendimiento y una cantidad mínima de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En condiciones ácidas o básicas, puede hidrolizarse para formar β-D-glucurónido y ácido acético.

Oxidación: Puede oxidarse para formar derivados del ácido glucurónico.

Sustitución: En condiciones nucleofílicas, puede sufrir reacciones de sustitución para formar varios derivados.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4).

Sustitución: Nucleófilos como aminas o tioles.

Productos principales

Hidrólisis: β-D-glucurónido y ácido acético.

Oxidación: Derivados del ácido glucurónico.

Sustitución: Varios derivados del glucurónido dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El éster metílico del 2,3,4-tri-O-acetil-β-D-glucurónido de etilo se utiliza ampliamente en la investigación científica debido a su versatilidad:

Química: Se utiliza como intermedio en la síntesis de carbohidratos complejos y glucósidos.

Biología: Juega un papel en el estudio de los procesos de glicosilación y las interacciones enzima-sustrato.

Medicina: Se investiga su potencial en sistemas de administración de fármacos y como profármaco para dirigirse a tejidos específicos.

Industria: Se utiliza en la producción de materiales biodegradables y como precursor en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su papel como glucósido. Interactúa con enzimas y receptores específicos en el cuerpo, facilitando la administración de ingredientes farmacéuticos activos a tejidos específicos. Los grupos acetilo mejoran su estabilidad y solubilidad, lo que permite un transporte y una liberación eficientes del compuesto activo.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Glucuronide esters with protective acetyl groups and varying ester substituents are common in pharmaceutical and biochemical research. Below is a comparative analysis of key analogues:

Key Differences and Implications

Aglycone Modifications :

- The 4-nitrophenyl () and 4-iodophenyl () derivatives serve as chromogenic or radiolabeled probes, whereas the ethyl/methyl ester variant (target compound) is tailored for metabolic studies.

- Quercetin glucuronide esters () demonstrate bioactivity dependent on the ester group; ethyl esters exhibit superior anti-inflammatory potency compared to methyl esters.

Ester Stability :

Synthetic Routes :

Physicochemical Properties :

Research Findings

- Enzymatic Hydrolysis: Beta-glucuronidase selectively cleaves the glucuronide bond in 4-nitrophenyl derivatives (), a property exploited in diagnostic kits.

- Synthetic Efficiency : The target compound’s acetyl groups improve reaction yields (e.g., >80% in -like conditions) compared to benzyl-protected analogues, which require harsher deprotection.

- Biological Activity: Ethyl esters in flavonoid glucuronides () enhance cellular uptake, correlating with lower IC₅₀ values in anti-inflammatory assays.

Actividad Biológica

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a glucuronide derivative that has garnered attention in biochemical research due to its potential biological activities. Glucuronides are known for their roles in drug metabolism and detoxification, and their derivatives often exhibit various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of three acetyl groups attached to the glucuronic acid moiety. This structural modification can influence its solubility, stability, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₁₀ |

| Molecular Weight | 290.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Metabolism and Bioavailability

Research indicates that glucuronides, including this compound, undergo extensive metabolism in the human body. The metabolic pathways often involve conjugation reactions which enhance solubility and facilitate excretion. For instance, studies have shown that derivatives of glucuronic acid can penetrate the blood-brain barrier (BBB), suggesting potential neuroprotective effects related to their parent compounds .

Antioxidant Activity

The antioxidant capacity of glucuronides is an area of active investigation. This compound may exhibit antioxidant properties similar to other polyphenolic glucuronides. This activity could be beneficial in mitigating oxidative stress-related damage in various tissues .

Cytotoxic Effects

Preliminary studies indicate that some glucuronides can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, extracts containing similar compounds have shown significant reductions in cell viability in melanoma cell lines without markedly affecting normal keratinocytes . This selective toxicity underscores the potential for developing targeted cancer therapies based on glucuronide derivatives.

Case Studies

- Neuroprotective Study : A study investigating the effects of resveratrol metabolites found that certain glucuronides could modulate neurodegenerative pathways. The presence of these metabolites in the brain following dietary intake suggests a direct link between dietary polyphenols and brain health .

- Cytotoxicity Assessment : In vitro assays demonstrated that extracts rich in flavonoid glucuronides led to a significant decrease in viability of A375 melanoma cells while showing lower toxicity to normal cells . This selective effect highlights the therapeutic potential of glucuronides in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.